molecular formula C10H12ClNO2 B2826029 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride CAS No. 2172259-96-8

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride

Cat. No. B2826029
CAS RN: 2172259-96-8
M. Wt: 213.66
InChI Key: FMCMBZYQEMWWKQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride is a compound with the CAS Number: 2172259-96-8 . It has a molecular weight of 213.66 and its IUPAC name is this compound . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO2.ClH/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h1,3,5,11H,2,4,6H2,(H,12,13);1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 213.66 .

Scientific Research Applications

Diversity-Oriented Synthesis and Medicinal Applications

1,2,3,4-Tetrahydroisoquinoline derivatives, including those related to "1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride," are significant in medicinal chemistry due to their presence in peptide-based drugs and other biologically active compounds. The diversity-oriented synthesis of these derivatives has been explored to generate a wide array of molecules for potential therapeutic applications. Traditional methods like the Pictet-Spengler and Bischler-Nepieralski reactions, along with modern approaches such as enyne metathesis, [2+2+2] cycloaddition, and Diels-Alder reactions, have been employed to synthesize these derivatives. These synthetic strategies open pathways to novel drug discovery and development (Kotha, Deodhar, & Khedkar, 2014).

Advanced Synthesis Techniques

A concise method using the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization has been developed for the synthesis of tetrahydroisoquinoline-1-carboxylic acids, demonstrating an efficient route to obtain these compounds in hydrochloride salt form. This process showcases the versatility of these compounds in chemical synthesis and potential applications in drug development (Chrzanowska et al., 2012).

Molecular Magnets and Photophysical Properties

Research on tetranuclear complexes based on 8-hydroxyquinoline Schiff base derivatives, including those related to "this compound," has led to insights into their use as molecular magnets. These complexes, encapsulated by β-diketonate coligand, display unique structural and magnetic characteristics, offering potential in the development of new materials with specific magnetic properties (Gao et al., 2017).

Structural and Electronic Properties

The synthesis and comprehensive analysis of new derivatives, including DFT calculations and studies on electronic structure and absorption spectra, have been conducted. Such studies not only advance our understanding of the fundamental properties of these compounds but also highlight their potential applications in materials science and electronic devices (Halim & Ibrahim, 2017).

Anticancer Research

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been explored as anticancer agents, indicating the significant potential of these compounds in the development of novel therapies. The synthesis and evaluation of substituted tetrahydroisoquinolines have provided valuable insights into their cytotoxic activities against various cancer cell lines, offering a pathway for the discovery of new anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Safety and Hazards

This compound is associated with several safety hazards. It may cause serious eye irritation, respiratory irritation, and skin irritation. It is also harmful if swallowed .

properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h1,3,5,11H,2,4,6H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCMBZYQEMWWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2NC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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